molecular formula C8H7N3O B1379016 3-Amino-1,6-naphthyridin-5-OL CAS No. 1260671-38-2

3-Amino-1,6-naphthyridin-5-OL

Cat. No.: B1379016
CAS No.: 1260671-38-2
M. Wt: 161.16 g/mol
InChI Key: CBMSXAHZEPHHPN-UHFFFAOYSA-N
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Description

3-Amino-1,6-naphthyridin-5-OL is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system with two nitrogen atoms, making it an analog of naphthalene with pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,6-naphthyridin-5-OL can be achieved through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes, including cyclization reactions, nucleophilic substitution reactions, and acid/base/metal-catalyzed reactions. These methods are designed to optimize yield and purity while minimizing the use of toxic solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,6-naphthyridin-5-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro-naphthyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, malononitrile, and various amines. Reaction conditions often involve the use of catalysts such as pyrrolidine and eco-friendly solvents like water .

Major Products Formed

The major products formed from these reactions include monoarylated and diarylated naphthyridines, as well as various substituted naphthyridine derivatives .

Scientific Research Applications

3-Amino-1,6-naphthyridin-5-OL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1,6-naphthyridin-5-OL involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit specific enzymes and disrupt cellular processes essential for cancer cell survival. Molecular modeling studies have shown that the compound can bind to active sites of target proteins, leading to the inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-1,6-naphthyridin-5-OL include other naphthyridine derivatives such as 1,5-naphthyridines and 1,8-naphthyridines. These compounds share a similar fused ring structure but differ in the position of nitrogen atoms within the rings .

Uniqueness

What sets this compound apart from other naphthyridine derivatives is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-amino-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMSXAHZEPHHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1N=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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